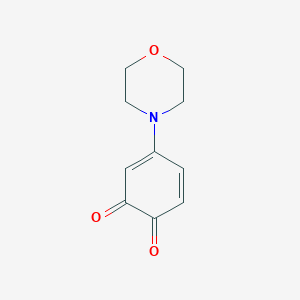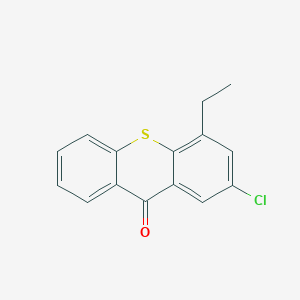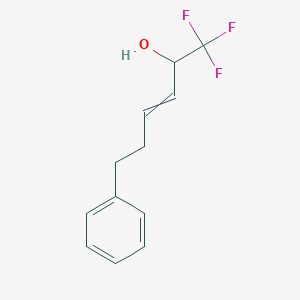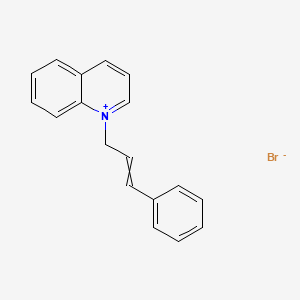
Triacontyl 3-(4-hydroxyphenyl)prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triacontyl 3-(4-hydroxyphenyl)prop-2-enoate is a chemical compound known for its unique structure and properties It is an ester derivative of 3-(4-hydroxyphenyl)prop-2-enoic acid, where the hydroxyl group is replaced by a triacontyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Triacontyl 3-(4-hydroxyphenyl)prop-2-enoate typically involves the esterification of 3-(4-hydroxyphenyl)prop-2-enoic acid with triacontanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound.
化学反应分析
Types of Reactions
Triacontyl 3-(4-hydroxyphenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
Triacontyl 3-(4-hydroxyphenyl)prop-2-enoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the formulation of specialty chemicals and materials.
作用机制
The mechanism of action of Triacontyl 3-(4-hydroxyphenyl)prop-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- Triacontyl 3-(4-methoxyphenyl)prop-2-enoate
- Triacontyl 3-(4-chlorophenyl)prop-2-enoate
- Triacontyl 3-(4-nitrophenyl)prop-2-enoate
Uniqueness
Triacontyl 3-(4-hydroxyphenyl)prop-2-enoate is unique due to its specific hydroxyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
143200-86-6 |
|---|---|
分子式 |
C39H68O3 |
分子量 |
585.0 g/mol |
IUPAC 名称 |
triacontyl 3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C39H68O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-36-42-39(41)35-32-37-30-33-38(40)34-31-37/h30-35,40H,2-29,36H2,1H3 |
InChI 键 |
DUIIKPOJUKGTSI-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC=C(C=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-Chlorobutanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12548910.png)
![3,5-Bis[2-(4-methoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole](/img/structure/B12548920.png)





![1-[3-(Carbamoylamino)propyl]-3-[2-[3-(carbamoylamino)propylcarbamoylamino]ethyl]urea](/img/structure/B12548975.png)

![2-{[4-(Heptafluoropropyl)phenyl]methyl}oxirane](/img/structure/B12548982.png)




